molecular formula C10H13N3S B15068826 1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione CAS No. 90070-29-4

1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione

Cat. No.: B15068826
CAS No.: 90070-29-4
M. Wt: 207.30 g/mol
InChI Key: LPOVAWZAYWZGNT-UHFFFAOYSA-N
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Description

1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is a synthetic compound based on the 2,3-dihydroquinazolin-4(1H)-one scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its association with a wide spectrum of biological activities . This particular derivative features a thione group at the 4-position, a modification known to be critical for potent biological activity in related compounds. Research on analogous quinazolinethione structures has identified them as potent inhibitors of melanogenesis (the production of melanin) . One such study found that a similar compound, 6-methyl-3-phenethyl-3,4-dihydro-1H-quinazoline-2-thione, exhibited significant inhibitory activity in a melanogenesis assay, with a mechanism of action that suggests it suppresses the biosynthesis of the tyrosinase enzyme rather than directly inhibiting its activity . This indicates a potential research application for this compound in the study of skin hyperpigmentation and related dermatological pathways. Furthermore, the broader class of quinazolinone derivatives has been extensively investigated for a range of other pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities . The structural motif is a component of various marketed drugs and continues to be a focus for the development of new enzyme inhibitors and bioactive agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90070-29-4

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-methyl-3-(methylamino)-2H-quinazoline-4-thione

InChI

InChI=1S/C10H13N3S/c1-11-13-7-12(2)9-6-4-3-5-8(9)10(13)14/h3-6,11H,7H2,1-2H3

InChI Key

LPOVAWZAYWZGNT-UHFFFAOYSA-N

Canonical SMILES

CNN1CN(C2=CC=CC=C2C1=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and yield. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The thione group in the target compound may enhance nucleophilic reactivity compared to ketone-containing analogs, influencing its interactions in biological systems .
  • Substituents like the methylamino group at position 3 could improve solubility or target specificity relative to simpler alkyl/aryl derivatives .

Catalytic Approaches

  • A plausible route involves reacting 1-methyl-3-(methylamino)-2,3-dihydroquinazolin-4(1H)-one with P₂S₅ under mild conditions.
  • DHQZ Derivatives: Synthesized via multicomponent reactions (e.g., isatoic anhydride, amines, aldehydes) using eco-friendly catalysts like ImIL-Sul-SBA-15 (50°C, ethanol-water) .
  • Anticancer Derivatives: Brominated analogs are prepared via condensation of 2-aminobenzamide with substituted aldehydes using silica-supported ionic liquids .

Catalyst Comparison :

Compound Class Catalyst Conditions Yield (%)
Target (hypothetical) P₂S₅ Room temperature, THF N/A
DHQZ Derivatives ImIL-Sul-SBA-15 50°C, ethanol-water 80–95
Anticancer DHQZs Silica chloride Reflux, water 70–90

Pharmacological and Physicochemical Properties

Spectroscopic and Physical Properties

  • IR Spectroscopy : The thione group (C=S) typically absorbs at ~1200–1050 cm⁻¹, distinct from ketones (C=O, ~1700 cm⁻¹) .
  • NMR Data: The methylamino group (δ ~2.5–3.5 ppm in $ ^1H $-NMR) and methyl group (δ ~1.5–2.0 ppm) align with related compounds .
  • Physical State : The waxy solid form (target) contrasts with crystalline DHQZs, suggesting differences in intermolecular interactions .

Biological Activity

1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound belonging to the quinazoline family. The structural features of this compound, including a fused benzene and pyrimidine ring, a methylamino group, and a thione functional group, suggest significant potential for biological activity. This article explores its biological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound's structural attributes contribute to its reactivity and biological activity:

  • Quinazoline Core : Provides a framework for various biological interactions.
  • Methylamino Group : Enhances solubility and biological activity.
  • Thione Group : Imparts unique reactivity patterns that can be exploited in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Compounds with similar structures have been shown to inhibit cancer cell growth. For instance, quinazolinone-based hybrids have demonstrated significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antibacterial Activity : Some derivatives exhibit antibacterial effects, suggesting potential applications in treating infections .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including urease and COX enzymes, which are involved in inflammatory processes .

Synthesis Methods

Several methods have been developed for synthesizing this compound. A common synthetic route involves the reaction of isatoic anhydride with appropriate amines under controlled conditions. Below is a summary of some synthesis approaches:

Synthesis MethodKey ReagentsYieldNotes
Method AIsatoic anhydride + methylamine70%Reflux in ethanol for optimal yield
Method BEthyl chloroformate + methylaminobenzoic acid65%Requires careful temperature control

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of quinazolinones, similar to this compound, showed significant inhibitory effects on various cancer cell lines. For example, compounds were found to inhibit the expression of angiogenesis markers such as VEGF and MMP-9 in breast cancer cells .

Case Study 2: Antibacterial Efficacy

Another study highlighted the antibacterial properties of related quinazoline derivatives against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-3-(methylamino)-2,3-dihydroquinazoline-4(1H)-thione, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of thioamide precursors or condensation reactions. For example, analogous quinazoline-thiones are synthesized via reacting isatoic anhydride with thiosemicarbazides under reflux in ethanol, followed by alkylation . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst use (e.g., Brønsted acidic ionic liquids) to improve yield and purity . Characterization by 1H^1H/13C^{13}C-NMR and FT-IR confirms functional groups, while TLC monitors reaction progress.

Q. How is the crystal structure of this compound determined, and what insights does it provide?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) is employed using programs like SHELXL . For related compounds, SXRD reveals planarity of the quinazoline ring, hydrogen-bonding networks (e.g., N–H⋯S interactions), and dihedral angles between aromatic systems, which influence packing and stability . Disorder in substituents (e.g., methyl groups) is resolved via restrained refinement and occupancy adjustments .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodological Answer : Antimicrobial activity is evaluated via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined using broth dilution . Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., breast MCF-7, lung A549), comparing IC50_{50} values to standard drugs like cisplatin .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate structure-activity relationships?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/def2-TZVP level calculates molecular geometry, HOMO-LUMO gaps (e.g., ~4.5 eV for related quinazolines), and electrostatic potential maps to identify nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) models interactions with targets like Bcl-2 proteins, showing hydrogen bonds between the thione group and Arg105 residues, correlating with apoptotic activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., ±15% variability) arise from assay conditions (e.g., serum concentration, incubation time). Meta-analysis using standardized protocols (e.g., CLSI guidelines) and dose-response curve normalization improves reproducibility . Synergistic effects with adjuvants (e.g., ascorbic acid) are tested to clarify mechanisms .

Q. How are catalytic systems (e.g., COF–MOF hybrids) applied to improve synthetic efficiency?

  • Methodological Answer : COF–MOF composites (e.g., melamine-terephthalaldehyde frameworks) act as heterogeneous acid catalysts, enabling one-pot synthesis of dihydroquinazolines. Optimization includes varying catalyst loading (5–10 wt%), solvent (water/ethanol mixtures), and microwave assistance to reduce reaction time from 24 h to 2 h . Reusability (≥5 cycles) is confirmed via PXRD and FT-IR post-recovery .

Q. What advanced spectroscopic techniques validate metal complex formation with this compound?

  • Methodological Answer : Pd(II)/Pt(II) complexes are characterized via UV-Vis (d-d transitions at ~450 nm), ESI-MS (m/z peaks matching [M+Cl]^- adducts), and magnetic susceptibility (low µeff ~1.73 BM, indicating square-planar geometry). XPS confirms metal-ligand bonding via S 2p3/2_{3/2} binding energy shifts (e.g., +1.2 eV for Pt–S) .

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